

The Discovery and Chemical Synthesis of GSK2263167: A Selective S1P1 Receptor Agonist

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Compound of Interest

Compound Name: GSK2263167

Cat. No.: B12384888

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GSK2263167 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist developed by GlaxoSmithKline.[1][2] This technical guide details the discovery, mechanism of action, and chemical synthesis of **GSK2263167**, providing an in-depth resource for researchers, scientists, and drug development professionals.

The discovery of **GSK2263167** was driven by the therapeutic potential of modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[2][3] The immunosuppressive agent fingolimod (Gilenya), a non-selective S1P receptor agonist, demonstrated clinical efficacy in autoimmune diseases like multiple sclerosis but was associated with cardiovascular side effects, such as bradycardia, attributed to its activity at the S1P3 receptor.[2][4] This created a clear rationale for developing selective S1P1 agonists that could retain the desired immunomodulatory effects while avoiding S1P3-mediated adverse effects.[2]

Mechanism of Action: Selective S1P1 Agonism

GSK2263167 acts as a functional antagonist of the S1P1 receptor. By binding to and activating S1P1 on lymphocytes, it induces receptor internalization and degradation. This prevents lymphocytes from responding to the endogenous S1P gradient that guides their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction in circulating lymphocytes, thereby exerting an immunosuppressive effect.[2][5] The key innovation in the development of **GSK2263167** was achieving high selectivity for S1P1 over S1P3, thereby minimizing the risk of cardiovascular side effects.[2]

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for **GSK2263167** and its comparison with fingolimod.

Compound	S1P1 pEC50 (GTPyS)	S1P3 pEC50 (GTPyS)	Selectivity (S1P3/S1P1)
GSK2263167	8.3	<5.0	>2000
Fingolimod-P	8.7	7.7	10

Data sourced from
ACS Medicinal
Chemistry Letters
(2011), 2(6), 444-449.
[\[2\]](#)

Compound	Rat Oral Bioavailability (%)	Rat Clearance (mL/min/kg)	Rat Half- life (h)	Dog Oral Bioavailability (%)	Dog Clearance (mL/min/kg)	Dog Half- life (h)
GSK2263167	63	12	4.9	100	3.2	13.9

Data
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from ACS
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449.[\[2\]](#)

Experimental Protocols

S1P Receptor Agonist Activity Assay (GTPyS Binding)

The agonist potencies of compounds were determined by measuring their ability to stimulate the binding of [35S]GTPyS to membranes prepared from CHO cells stably expressing human S1P1 or S1P3 receptors.

- **Membrane Preparation:** CHO cells expressing the receptor of interest were harvested, and crude plasma membranes were prepared by homogenization and centrifugation.
- **Assay Conditions:** Membranes (5-10 µg protein) were incubated in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) with 10 µM GDP and varying concentrations of the test compound.
- **Reaction Initiation and Termination:** The reaction was initiated by the addition of 0.1 nM [35S]GTPyS and incubated for 30 minutes at room temperature. The reaction was terminated by rapid filtration through GF/B filter plates.
- **Detection:** The radioactivity retained on the filters was quantified by scintillation counting.
- **Data Analysis:** Data were fitted to a four-parameter logistic equation to determine the pEC₅₀ values.

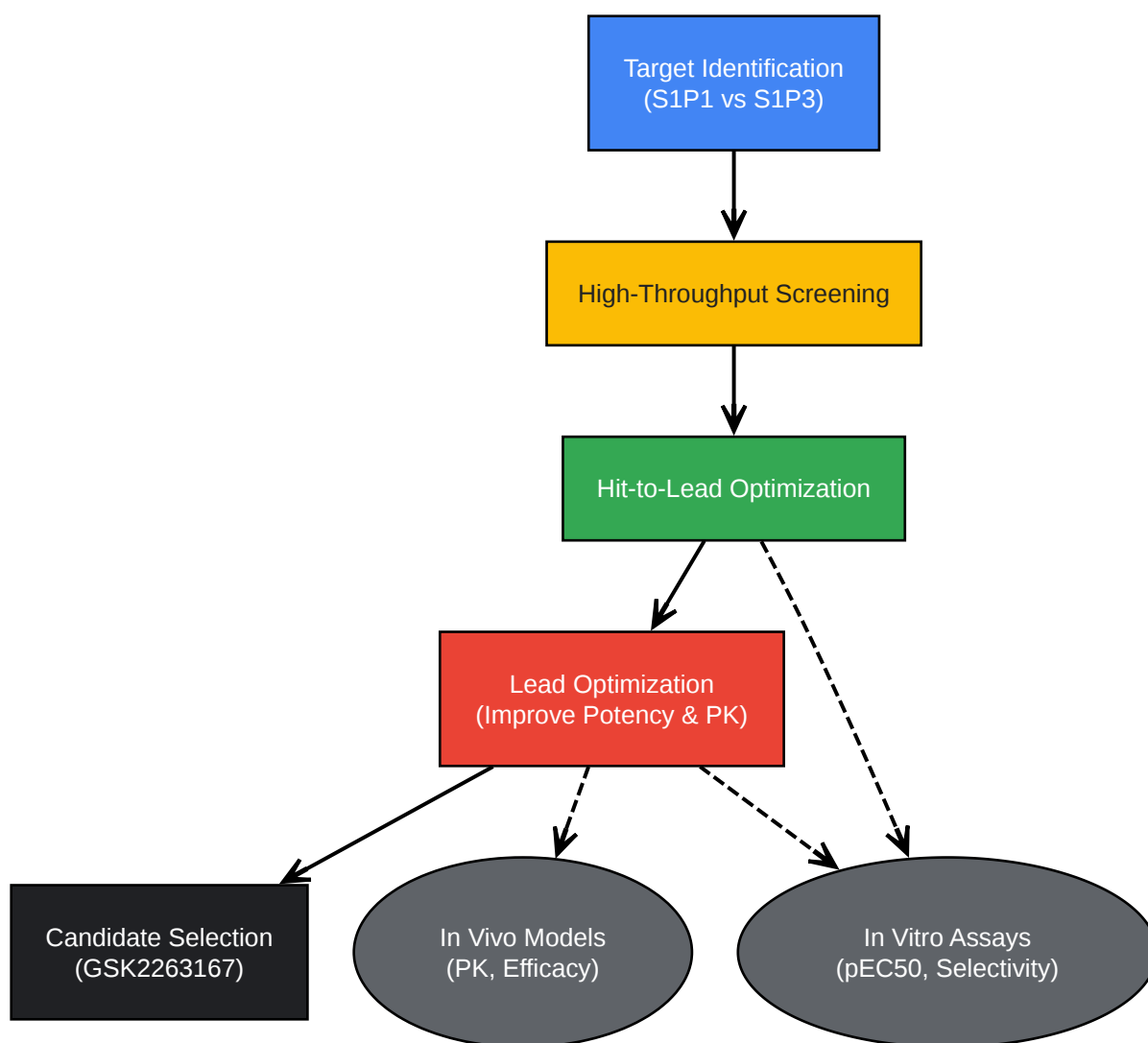
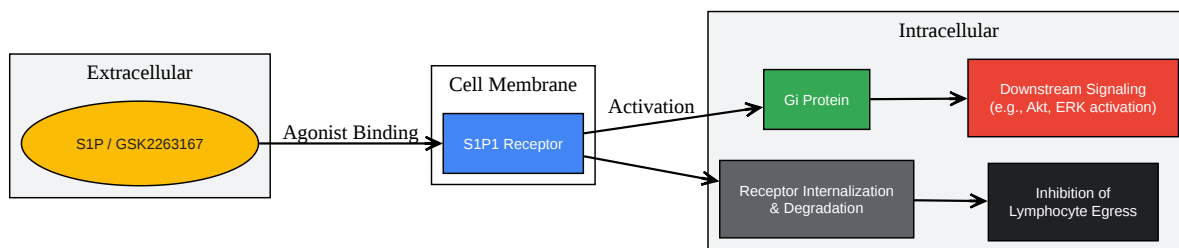
Pharmacokinetic Analysis in Rats and Dogs

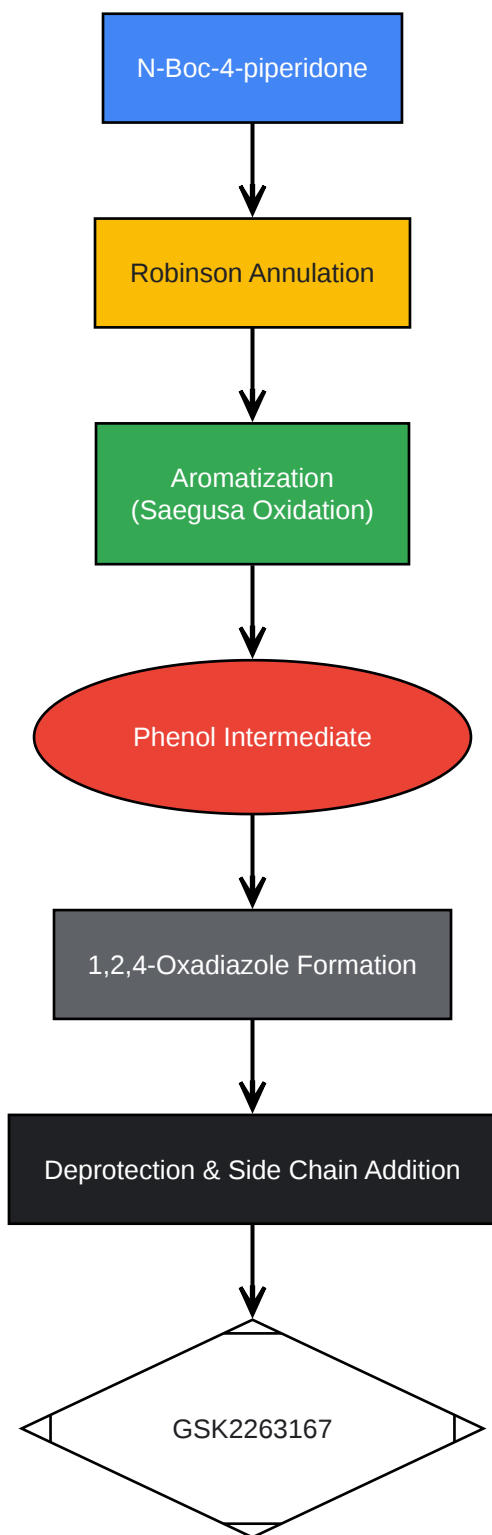
- **Dosing:** For oral administration, **GSK2263167** was formulated in 1% (w/v) methylcellulose and administered via oral gavage. For intravenous administration, the compound was formulated in a solution of DMSO and 10% (w/v) Kleptose HPB (2:98).[\[2\]](#)
- **Blood Sampling:** Serial blood samples were collected at predetermined time points post-dosing.
- **Sample Processing:** Plasma was separated by centrifugation and stored at -20°C until analysis.
- **Bioanalysis:** Plasma concentrations of **GSK2263167** were determined using a validated LC-MS/MS method.

- Pharmacokinetic Calculations: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including clearance, half-life, and oral bioavailability.

Visualizing the Pathways

S1P1 Signaling Pathway





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